![molecular formula C24H17ClN2O6 B3833372 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide](/img/structure/B3833372.png)
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide
Overview
Description
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with chlorophenoxy and nitrophenoxy groups, as well as a furan-2-ylmethyl moiety. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration: Introduction of a nitro group to a phenoxybenzene derivative.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenoxy ring.
Coupling Reaction: Formation of the benzamide linkage by reacting the chlorophenoxy-nitrophenoxy intermediate with furan-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chlorophenoxy groups suggests potential for interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide
- 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide
- N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide
Uniqueness
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6/c25-17-3-1-4-20(11-17)33-23-13-18(27(29)30)12-22(14-23)32-19-8-6-16(7-9-19)24(28)26-15-21-5-2-10-31-21/h1-14H,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOSRJLLGRKRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


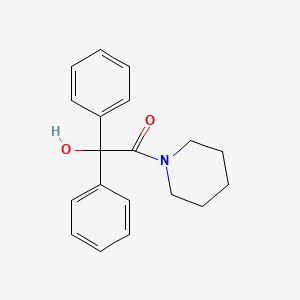
![3,3'-[oxybis(methyleneoxy)]bis(1,1,2,2-tetrafluoropropane)](/img/structure/B3833293.png)
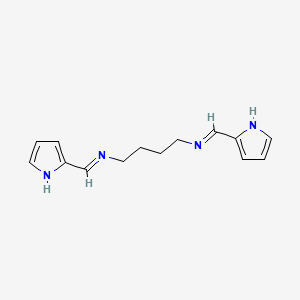
![2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B3833301.png)
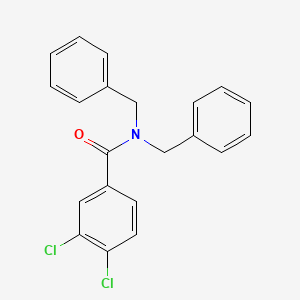
![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)urea]](/img/structure/B3833315.png)
![[(Z)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]thiourea](/img/structure/B3833319.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide](/img/structure/B3833324.png)
![5,7-dimethyl-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833344.png)
![ethyl 2-({4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3833360.png)
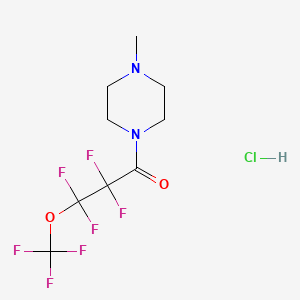
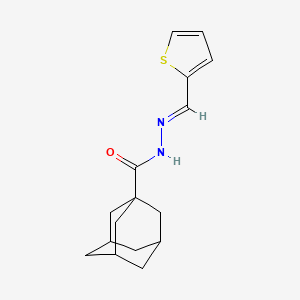
![4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B3833373.png)
![N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3833378.png)
